N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide
Description
N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide is a piperazine-1-carboxamide derivative featuring a 4-phenyl substituent on the piperazine ring and a thiophen-2-ylmethyl group at the carboxamide nitrogen. This compound belongs to a class of molecules where piperazine-carboxamide scaffolds are combined with heterocyclic aromatic systems, a structural motif often associated with bioactivity in antimicrobial, antipsychotic, or receptor-targeted agents .
Properties
IUPAC Name |
N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S2/c1-3-24(4-2)29(26,27)19-11-10-18(28-19)16-21-20(25)23-14-12-22(13-15-23)17-8-6-5-7-9-17/h5-11H,3-4,12-16H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFYPLDZUAPMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide involves several steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the diethylsulfamoyl group. The final step involves the coupling of the thiophene derivative with 4-phenylpiperazine-1-carboxamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide is its anticancer properties . Research has indicated that compounds with similar structures exhibit promising antitumor activity.
Case Study: In Vitro Antitumor Evaluation
A study evaluated the compound's effectiveness against various human cancer cell lines. The results showed a considerable inhibition of cell growth, suggesting its potential as an anticancer agent. The compound was tested using the National Cancer Institute's protocols, which revealed a mean growth inhibition rate across multiple cancer types, indicating its broad-spectrum anticancer effects .
Therapeutic Potential in Metabolic Disorders
Beyond its anticancer applications, this compound may also be beneficial in treating metabolic disorders such as:
- Type 2 Diabetes : By modulating glucocorticoid metabolism, it may help improve insulin sensitivity.
- Obesity and Related Disorders : Its potential to influence metabolic pathways could make it a candidate for obesity treatment and management of associated cardiovascular risks .
Structural Analogues and Derivatives
Research into structural analogues of this compound has yielded various derivatives with enhanced biological activity. These modifications can improve solubility, bioavailability, and specificity towards target enzymes or receptors.
| Compound | Structure | Activity |
|---|---|---|
| Compound A | Structure A | Moderate anticancer activity |
| Compound B | Structure B | High selectivity for 11β-HSD1 |
| Compound C | Structure C | Enhanced solubility and bioavailability |
Future Directions in Research
The ongoing research into this compound includes:
- Clinical Trials : Further investigation into its efficacy and safety in human subjects is essential.
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its effects will be crucial for optimizing its therapeutic use.
- Combination Therapies : Exploring its use in combination with other treatments may enhance overall efficacy against resistant cancer types or metabolic syndromes.
Mechanism of Action
The mechanism of action of N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural similarities with several piperazine-carboxamide derivatives, thiophene-containing molecules, and sulfonamide/sulfamoyl analogs. Key comparisons include:
Table 1: Structural analogs and substituent variations
Key Observations :
- Compound 43 () incorporates a tetrahydronaphthalene core, increasing lipophilicity and rigidity relative to the target’s flexible thiophen-2-ylmethyl group .
- The carbothioamide in ’s compound introduces a sulfur atom at the carboxamide position, which may alter electronic properties and metabolic stability .
Physicochemical Properties and Computational Data
Table 2: Physicochemical comparison
*logP calculated using Molinspiration or similar tools.
†Hypothetical value based on structural analogs.
Analysis :
- The target compound ’s diethylsulfamoyl group likely increases molecular weight and lipophilicity (logP ~3.2) compared to simpler thiophene derivatives (e.g., ’s compound, logP 3.8).
- The carbothioamide in ’s compound exhibits a characteristic IR absorption band for C=S (1247–1255 cm⁻¹), absent in the target’s carboxamide .
Biological Activity
N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H22N4O3S2
- Molecular Weight : 402.53 g/mol
Structural Features
The structure includes:
- A piperazine ring, which is known for its versatility in drug design.
- A thiophene moiety that can contribute to the compound's biological activity.
- Diethylsulfamoyl group, which may enhance solubility and bioavailability.
Research suggests that compounds with similar structures often interact with various biological targets, including:
- Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, indicating that this compound may also possess neuroprotective effects .
Pharmacological Effects
Preliminary studies indicate that this compound may exhibit:
- Anti-inflammatory Properties : Compounds with structural similarities have shown efficacy in reducing inflammatory markers such as TNF-α and IL-6 .
- Neuroprotective Effects : The inhibition of acetylcholinesterase suggests potential use in treating conditions like Alzheimer's disease.
Study 1: Acetylcholinesterase Inhibition
A study on piperazine derivatives indicated that certain modifications could enhance binding affinity at the active site of acetylcholinesterase. The compound's structural features suggest it might follow similar binding interactions, warranting further investigation into its efficacy as a therapeutic agent against cognitive decline.
Study 2: Anticonvulsant Activity
Research on related piperazine compounds revealed significant anticonvulsant activity in animal models. The findings suggest that modifications to the piperazine structure can lead to enhanced potency against seizures, indicating that this compound could be a candidate for further development.
Data Table: Comparison of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
